N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(3,5-dibromo-4-methylphenyl)amino]acetohydrazide
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(4-chlorophenyl)amino]acetohydrazide
- N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4-dichlorophenyl)amino]acetohydrazide
Uniqueness
N’-[(E)-(3-Bromophenyl)methylidene]-2-[(2,6-dibromo-4-chlorophenyl)amino]acetohydrazide is unique due to its specific combination of halogen atoms and aromatic rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11Br3ClN3O |
---|---|
Molecular Weight |
524.4 g/mol |
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-2-(2,6-dibromo-4-chloroanilino)acetamide |
InChI |
InChI=1S/C15H11Br3ClN3O/c16-10-3-1-2-9(4-10)7-21-22-14(23)8-20-15-12(17)5-11(19)6-13(15)18/h1-7,20H,8H2,(H,22,23)/b21-7+ |
InChI Key |
LFDIVBUOHOEYQY-QPSGOUHRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)CNC2=C(C=C(C=C2Br)Cl)Br |
Origin of Product |
United States |
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